Cas no 851944-10-0 (ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate)

ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate
- F0636-0111
- HMS1650L17
- AKOS000432495
- Z56692105
- ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
- ethyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
- ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
- 851944-10-0
-
- Inchi: 1S/C16H13N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-9H,2H2,1H3,(H,18,20)
- InChI Key: CRBURJSBVYPHSZ-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC=C(C(NC1C=CC(C(=O)OCC)=CC=1)=O)C2=O
Computed Properties
- Exact Mass: 343.06267708g/mol
- Monoisotopic Mass: 343.06267708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 648
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 113Ų
ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0636-0111-10μmol |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0636-0111-3mg |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0636-0111-5μmol |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0636-0111-2mg |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0636-0111-25mg |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0636-0111-2μmol |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0636-0111-4mg |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0636-0111-5mg |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0636-0111-10mg |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0636-0111-20μmol |
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
851944-10-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 |
ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate Related Literature
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
5. Book reviews
Additional information on ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate
Recent Advances in the Study of Ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate (CAS: 851944-10-0)
The compound ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate (CAS: 851944-10-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic derivative, characterized by its thiazolopyrimidine core, has been investigated for its role in modulating various biological pathways, particularly those involved in inflammation and oncology. Recent studies have highlighted its promising pharmacological properties, making it a subject of intense research.
One of the key areas of focus has been the compound's mechanism of action. Preliminary findings suggest that ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate acts as a potent inhibitor of specific kinase enzymes, which are critical in signal transduction pathways associated with cell proliferation and survival. This inhibitory activity has been demonstrated in vitro using cancer cell lines, where the compound exhibited significant anti-proliferative effects at micromolar concentrations. These results underscore its potential as a lead compound for the development of novel anticancer agents.
In addition to its anticancer properties, recent research has explored the compound's anti-inflammatory effects. Studies utilizing animal models of chronic inflammation have shown that ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate can effectively reduce inflammatory markers, such as TNF-α and IL-6, by modulating the activity of key inflammatory mediators. These findings suggest a dual therapeutic potential, positioning the compound as a candidate for both oncology and immunology applications.
The synthesis and optimization of ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate have also been a focal point of recent investigations. Researchers have developed novel synthetic routes to improve yield and purity, while also exploring structural modifications to enhance bioavailability and reduce off-target effects. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions that govern its biological activity, paving the way for the design of more potent derivatives.
Despite these promising advancements, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, toxicity profiles, and formulation stability need to be addressed in future studies. However, the current body of research provides a strong foundation for further development, with several preclinical trials underway to evaluate its efficacy and safety in more complex biological systems.
In conclusion, ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate (CAS: 851944-10-0) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological profile, combined with ongoing synthetic and mechanistic studies, holds great promise for the development of new therapeutic agents. Continued exploration of this compound and its derivatives is expected to yield significant contributions to the fields of oncology and inflammation in the coming years.
851944-10-0 (ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate) Related Products
- 1418224-75-5(Des-(E)-N,N'-diisopropylcarbamimidothioic acid 2-bromo desacetate hydroxy Cefathiamidine)
- 888413-16-9(2-(2-methylpropanamido)thiophene-3-carboxamide)
- 1394977-92-4(Methyl 2-fluoro-5-hydroxy-3-nitrobenzoate)
- 1358802-39-7(1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one)
- 2138118-92-8(1,4-dimethyl-3-(4-methylpentan-2-yl)-1H-pyrazol-5-amine)
- 15635-95-7(TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE)
- 1803583-92-7(2-2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl-2-methylpropanoic Acid)
- 1323733-30-7(Methyl 3-(4-bromophenyl)-3-(methanesulfonamido)propanoate)
- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)
- 1361554-58-6(5'-Nitro-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl)




